REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.Cl.[NH2:12]O.C([O-])(=O)C.[Na+]>C(O)=O>[OH:1][C:2]1[C:9]([CH3:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:12] |f:1.2,3.4|
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Name
|
|
Quantity
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1.13 g
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Type
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reactant
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Smiles
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OC1=C(C=O)C=CC=C1C
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Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
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0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux over night
|
Type
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CUSTOM
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Details
|
The solvent is evaporated under reduced pressure
|
Type
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CUSTOM
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Details
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the residue is partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CC=C1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |